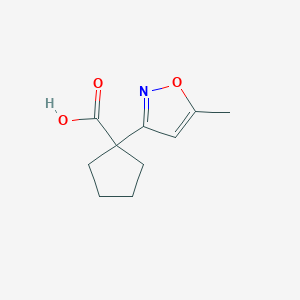

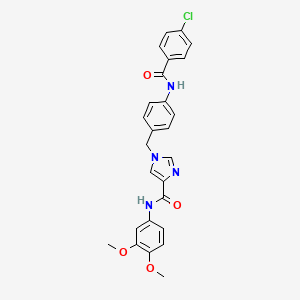

![molecular formula C21H19N9 B2977809 6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2380182-87-4](/img/structure/B2977809.png)

6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, and a pyridazin ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic strategy for preparation of [1,2,4]triazolo [3,4- b ] [1,3,4]thiadiazoles has been studied extensively . Treatment of 4-amino-2,4-dihydro- [1,2,4]triazole-3-thiones, derived from reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction , with acetic anhydrides , carboxylic acids , acid chlorides , triethyl orthoacetate , and nitriles afforded the target compounds .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and EI-MS . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on its functional groups. The presence of the triazole ring makes it capable of undergoing a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, the presence of the pyridine and triazole rings may contribute to its polarity .Applications De Recherche Scientifique

Synthesis and Molecular Docking

Research has demonstrated the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, starting from related compounds. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This indicates their potential application in designing molecules with specific biological activities (Flefel et al., 2018).

Heterocyclic Synthesis

The compound has been involved in the synthesis of various heterocyclic systems. For instance, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-e][1,4]diazepine, pyrazolo[3,4-d][1,2,3]triazine, and pyrolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were prepared, showcasing the versatility of related compounds in heterocyclic synthesis and highlighting their significance in medicinal chemistry and drug design (Harb et al., 2005).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is bacterial DNA gyrase . DNA gyrase and topoisomerase IV are type II topoisomerases present in bacteria, each playing a crucial but distinct role in the cell .

Mode of Action

The compound interacts with its target, the bacterial DNA gyrase, and inhibits its function . DNA gyrase is involved primarily in supporting nascent chain elongation during replication of the chromosome . By inhibiting this enzyme, the compound disrupts the replication process, leading to bacterial cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, it prevents the unwinding of the DNA helix, which is a necessary step in DNA replication . This disruption of the replication process leads to cell death .

Pharmacokinetics

Similar compounds have been shown to have good oral pharmacokinetic properties

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the function of DNA gyrase, the compound prevents the bacteria from replicating their DNA and dividing, leading to bacterial cell death .

Propriétés

IUPAC Name |

6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N9/c22-13-16-4-5-18(24-14-16)28-9-2-10-29(12-11-28)20-7-6-19-25-26-21(30(19)27-20)17-3-1-8-23-15-17/h1,3-8,14-15H,2,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZXZMQIYIVBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C5=NC=C(C=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

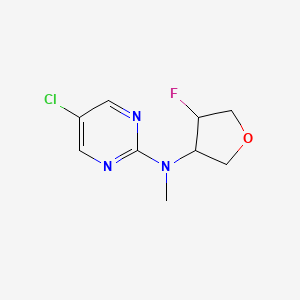

![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

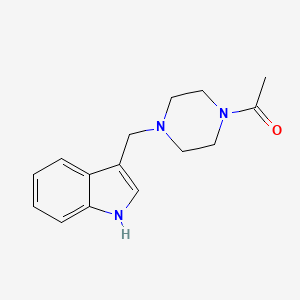

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)

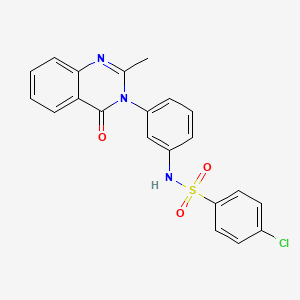

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)

![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)